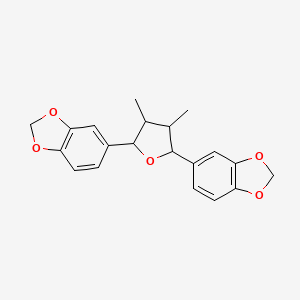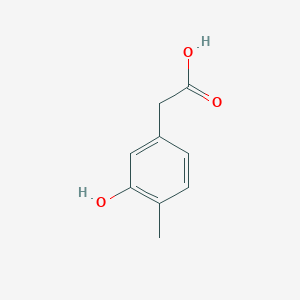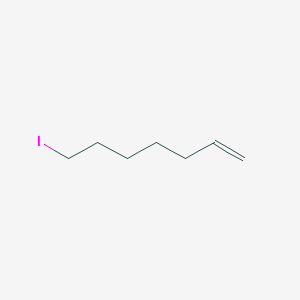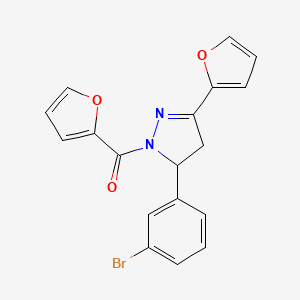
加尔巴菌素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galbacin, also known as (-)-Galbacin, is a substance with the unique ingredient identifier 51RT426L5S . It has a molecular formula of C20H20O5 . Galbacin is a natural triterpene compound derived from Galbanum resin, which is extracted from various species of Ferula plants.
Synthesis Analysis
The synthesis of Galbacin involves an early-stage modified Kowalski one-carbon homologation reaction. This reaction is used to construct the central γ-butyrolactone framework with the two necessary β, γ-vicinal stereogenic centers . The two common chiral γ-butyrolactone intermediates were designed to be capable of assembling five different optically active tetrahydrofuran lignans from commercially available materials in a concise and effective divergent manner in five to eight steps .
Molecular Structure Analysis
The molecular structure of Galbacin is complex. It involves a central γ-butyrolactone framework with two necessary β, γ-vicinal stereogenic centers . The structure is designed to be capable of assembling five different optically active tetrahydrofuran lignans .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Galbacin are detailed in the divergent syntheses of (-)-chicanine, (+)-fragransin A2, (+)-galbelgin, (+)-talaumidin, and (+)-galbacin . An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β, γ-vicinal stereogenic centers .
Physical And Chemical Properties Analysis
Galbacin has a molecular formula of C20H20O5 and a mono-isotopic mass of 340.131073 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 460.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 69.4±3.0 kJ/mol and a flash point of 190.1±28.6 °C .
科学研究应用
Synthesis of Lignans
Galbacin is a type of lignan . Lignans are a group of compounds found in plants and have significant biological roles, including protection against herbivores and microbes . Galbacin is used in the divergent syntheses of other lignans such as (-)-chicanine, (+)-fragransin A2, (+)-galbelgin, and (+)-talaumidin . This process involves an early-stage modified Kowalski one-carbon homologation reaction to construct the central γ-butyrolactone framework with the two necessary β,γ-vicinal stereogenic centers .
Antimicrobial Applications
Bacteriocins, a group that includes substances like Galbacin, have been studied for their potential as antimicrobial agents. They have traditionally been used in food preservation and have now expanded to broader applications in human health.
Antitumor and Cancer Therapy
The unique properties of bacteriocins, such as their structure and function, stability to heat, and their natural origin, make them promising candidates for application in treating pathogenic diseases and possibly cancer therapy. Galbacin, being a part of this group, is also being investigated for its potential in cancer therapy.
Role in Immune System and Disease Response
Galbacin, as part of the gallinacins group, has been researched in the context of innate immunity in animals. Studies have investigated the expression of gallinacin mRNA in response to Salmonella inoculation, indicating its role in the immune response.
Pharmacological Research and Drug Discovery
Galbacin has been evaluated for its effects on various biological processes, such as the activation of the human complement system, lymphocyte proliferation, and the growth of human tumor cell lines. These studies contribute to understanding the pharmacological properties of Galbacin and its potential in drug discovery.
Hepatoprotective Properties
Research on Galbacin has included its isolation from natural sources and evaluation of its hepatoprotective properties. For instance, it has been isolated from Saururus chinensis and studied for its potential in protecting the liver from damage, indicating its therapeutic potential in liver diseases.
安全和危害
The safety data sheet for Galbacin recommends using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation . In case of inhalation, it is advised to move the victim into fresh air and give oxygen if breathing is difficult . If the substance comes into contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water .
作用机制
Target of Action
Galbacin is a type of lignan , a class of compounds that have significant biological roles in plants, including protection against herbivores and microbes
Mode of Action
Lignans, in general, are known to interact with various biological targets and exert their effects through a variety of mechanisms . They can bind to certain receptors, modulate enzyme activities, or interfere with signal transduction pathways . The exact interaction of Galbacin with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Lignans are known to influence a broad spectrum of biochemical pathways . They can affect the synthesis and metabolism of various biomolecules, modulate signal transduction pathways, and influence cellular processes such as proliferation, differentiation, and apoptosis
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy . Factors such as the compound’s solubility, stability, permeability, and metabolic stability can influence its absorption and distribution within the body . The metabolism and excretion of the compound can also affect its duration of action and potential for toxicity
属性
IUPAC Name |
5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXQRHAJWXPGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galbacin | |
Q & A
Q1: What is Galbacin and where is it found?
A1: Galbacin is a naturally occurring lignan, a type of polyphenol found in various plants. It has been isolated from the bark of Machilus thunbergii [, ], the leaves of Machilus japonica [], and the herb Saururus chinensis [], among other species [, , ].
Q2: What is the molecular formula and weight of Galbacin?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of Galbacin, they describe its structure as a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan [, ]. Based on this information, its molecular formula can be deduced as C20H22O4 and its molecular weight as 326.39 g/mol.
Q3: What are the reported biological activities of Galbacin?
A3: Galbacin has demonstrated several biological activities, including:
- Anti-complementary activity: It inhibits the human complement system, a part of the immune system [].
- Immunosuppressive activity: It suppresses mitogen-induced proliferation of human lymphocytes [].
- Anti-cancer activity: While it shows limited activity against some cancer cell lines [], it exhibits potent inhibitory activity against phospholipase Cγ1 (PLCγ1), an enzyme involved in cancer cell proliferation [, ].
- Hepatoprotective activity: It protects cultured rat hepatocytes from CCl4-induced injury [].
- Antioxidant activity: It exhibits antioxidant properties in vitro [].
Q4: What is the mechanism of action for Galbacin's anti-cancer activity?
A4: Research suggests that Galbacin inhibits the enzyme phospholipase Cγ1 (PLCγ1) [, ]. This enzyme plays a crucial role in signal transduction pathways involved in cell growth, proliferation, and differentiation. By inhibiting PLCγ1, Galbacin disrupts these pathways, potentially leading to its anti-cancer effects.
Q5: Does the structure of Galbacin influence its activity?
A5: Studies on related lignans suggest that the benzene ring with the methylene dioxy group in Galbacin is essential for its inhibitory activity against PLCγ1 []. Furthermore, the stereochemistry of the tetrahydrofuran ring in Galbacin and related compounds influences their biological activities [].
Q6: Has Galbacin been used in the synthesis of other compounds?
A6: Yes, Galbacin has been synthesized as a target compound in studies exploring new synthetic methodologies [, , , ]. These studies utilized Galbacin as a model compound to demonstrate the efficiency and stereoselectivity of their developed synthetic strategies.
Q7: What are the limitations of current research on Galbacin?
A7: Current research on Galbacin is primarily limited to in vitro studies and some preliminary in vivo work. Further research is needed to:
Q8: Are there any known analytical methods for detecting and quantifying Galbacin?
A8: While the provided abstracts do not detail specific analytical methods for Galbacin, they mention techniques like spectroscopy (NMR, MS) for structural elucidation and HPLC for isolation and purification [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2400625.png)
![(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B2400627.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)







![1-[4,6-Bis(trifluoromethyl)pyridine-2-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2400644.png)

![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2400646.png)